1-Oxyl-3-vinyl-2,2,5,5-tetramethyl-3-pyrroline
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Overview
Description
1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline is a highly reactive thiol-specific spin label. It is a pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5, and 5, and by a vinyl group at position 3. This compound is widely used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline with appropriate reagents to introduce the vinyl group at position 3. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitroxide group, affecting the compound’s properties.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can yield various substituted pyrroline compounds .
Scientific Research Applications
1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline has numerous applications in scientific research, including:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in site-directed spin labeling to investigate protein structures and conformational changes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of advanced materials and as a probe in various industrial processes
Mechanism of Action
The compound exerts its effects through its nitroxide group, which can participate in redox reactions and interact with various molecular targets. The nitroxide group can form stable radicals, making it useful in studying radical-mediated processes and as a spin label in EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied .
Comparison with Similar Compounds
Similar Compounds
1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Another thiol-specific spin label with similar applications in EPR spectroscopy.
2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate: Used as a spin probe in various studies.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used in the synthesis of advanced materials .
Uniqueness
1-Oxyl-2,2,5,5-tetramethyl-3-vinyl-3-pyrroline is unique due to its vinyl group, which allows for additional chemical modifications and applications. This makes it a versatile compound in various research fields, providing opportunities for developing new derivatives and studying complex molecular interactions .
Properties
IUPAC Name |
3-ethenyl-1-hydroxy-2,2,5,5-tetramethylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-6-8-7-9(2,3)11(12)10(8,4)5/h6-7,12H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOQHIUTZSVTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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